molecular formula C10H21N3O B7918732 N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide

Cat. No.: B7918732
M. Wt: 199.29 g/mol
InChI Key: GWKCMQWQIGOBOD-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a piperidine-based acetamide derivative with a stereogenic center at the S-configured carbon. Its structure comprises:

  • A piperidine ring (six-membered nitrogen-containing heterocycle).
  • A 2-aminoethyl substituent attached to the piperidine nitrogen (position 1).
  • An N-methyl-acetamide group at the piperidine’s 3-position.

This compound’s molecular formula is C₁₀H₂₀N₃O (calculated), with a molecular weight of 210.29 g/mol.

Properties

IUPAC Name

N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)12(2)10-4-3-6-13(8-10)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKCMQWQIGOBOD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl group.

    N-Methylation: The final step involves the N-methylation of the piperidine nitrogen, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents for substitution reactions may include alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide has been investigated for its potential role in developing pharmaceuticals targeting neurological disorders. Its structural similarity to other piperidine derivatives suggests possible interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognition.

Research indicates that compounds similar to this compound can exhibit significant biological activity. Preliminary studies suggest that this compound may influence neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.

Enzyme Inhibition Studies

The compound is being studied for its ability to inhibit specific enzymes, which could lead to novel therapeutic strategies in various diseases. Its interaction with enzymes involved in metabolic pathways may provide insights into its potential as a drug candidate.

Case Study 1: Neurotransmitter Interaction

A study conducted on the interaction of this compound with serotonin receptors demonstrated promising results in modulating receptor activity, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Inhibition

Research exploring the enzyme inhibition properties of this compound revealed its capacity to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. This finding opens avenues for further investigation into its therapeutic potential in psychiatric conditions.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Characteristics References
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide (Target Compound) Piperidine N1: 2-aminoethyl; C3: N-methyl-acetamide; S-configuration C₁₀H₂₀N₃O 210.29 Enhanced hydrophilicity; chiral center
(S)-N-Methyl-N-piperidin-3-yl-acetamide Piperidine C3: N-methyl-acetamide; lacks aminoethyl group C₈H₁₆N₂O 156.23 Reduced hydrogen-bonding capacity; simpler structure
N-{[1-(L-Alanyl)-3-piperidinyl]methyl}-N-ethylacetamide Piperidine N1: L-alanyl (amino acid); C3: N-ethyl-acetamide C₁₃H₂₄N₄O₃ 284.36 Amino acid moiety introduces peptide-like properties; ethyl group increases lipophilicity
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Piperidine N1: ethyl; C3: hydroxyimino-acetamide; E-configuration C₁₁H₂₀N₃O₂ 226.29 Oxime group enhances stability; ethyl substituent reduces polarity
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide Piperidine N1: chloroacetyl; C3: N-methyl-acetamide C₁₀H₁₆ClN₂O₂ 232.71 Chlorine increases reactivity; potential synthetic intermediate
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Pyrrolidine (5-membered ring) N1: 2-aminoethyl; C3: N-methyl-acetamide; S-configuration C₁₀H₂₀N₃O 210.29 Smaller ring size alters conformation; potential differences in bioavailability
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-ethyl-acetamide Piperidine N1: branched 2-amino-3-methyl-butyryl; C2: N-ethyl-acetamide C₁₅H₂₉N₃O₂ 283.41 Branched chain increases steric bulk; higher molecular weight

Physicochemical and Functional Properties

  • Hydrophilicity: The target compound’s aminoethyl group enhances water solubility compared to the ethyl or chloroacetyl analogs .
  • Reactivity: The chloroacetyl analog’s chlorine atom makes it a candidate for further derivatization, while the oxime group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide improves stability .
  • Stereochemistry : The S-configuration in the target compound and pyrrolidine analog may influence binding specificity in chiral environments .

Biological Activity

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H21N3OC_{10}H_{21}N_3O, with a molecular weight of approximately 199.298 g/mol. The compound features a piperidine ring, an aminoethyl side chain, and an acetamide moiety, which contribute to its interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with various biological receptors and enzymes. Specifically, the piperidine structure is known to influence central nervous system activity, potentially affecting neurotransmitter systems involved in mood regulation and anxiety disorders. Research indicates that compounds with similar structures can act on neurotransmitter receptors, suggesting that this compound may have therapeutic implications in treating depression and anxiety .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of related piperidine derivatives. For instance, some piperidine-based compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against S. aureus, indicating strong efficacy .

Compound Target Bacteria MIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CBacillus subtilis0.0195

Neuropharmacological Effects

The piperidine moiety's role in modulating neurotransmitter systems makes this compound a candidate for further investigation in neuropharmacology. Research into similar compounds has shown potential effects on serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders .

Case Studies

Several case studies have been conducted to explore the biological effects of compounds structurally related to this compound:

  • Case Study on Antidepressant Activity : A study investigated the effects of piperidine derivatives on animal models of depression. Results indicated that these compounds significantly reduced depressive-like behaviors, suggesting their potential as antidepressants .
  • Antimicrobial Efficacy Study : In vitro testing revealed that specific derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use as therapeutic agents in treating infections .

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